molecular formula C6H10FNO2 B1501156 (2S,4S)-4-Fluoropiperidine-2-carboxylic acid CAS No. 403503-52-6

(2S,4S)-4-Fluoropiperidine-2-carboxylic acid

Cat. No.: B1501156
CAS No.: 403503-52-6
M. Wt: 147.15 g/mol
InChI Key: OLYSVYSYOXVFEP-WHFBIAKZSA-N
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Description

(2S,4S)-4-Fluoropiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₁₀FNO₂, with a molecular weight of 163.15 g/mol (calculated).

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of peptidomimetics or bioactive molecules. Storage conditions for its Boc-protected form recommend inert atmospheres and temperatures of 2–8°C to prevent degradation .

Properties

IUPAC Name

(2S,4S)-4-fluoropiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYSVYSYOXVFEP-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665660
Record name (2S,4S)-4-Fluoropiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403503-52-6
Record name (2S,4S)-4-Fluoropiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,4S)-4-Fluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine, a compound known for its significant role in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅H₈FNO₂
  • Molecular Weight : 133.12 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorine atom and a carboxylic acid group.

The biological activity of (2S,4S)-4-fluoropiperidine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets. It can act as a ligand for specific enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanisms depend on the molecular context in which the compound is utilized .

Antimicrobial Activity

Research indicates that piperidine derivatives, including (2S,4S)-4-fluoropiperidine-2-carboxylic acid, exhibit antibacterial properties. They have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This mechanism is particularly relevant against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Neuropharmacological Effects

The compound's structural similarity to neurotransmitters suggests potential neuropharmacological applications. Studies have indicated that derivatives may influence neurotransmitter systems, offering prospects in treating neurological disorders .

Cancer Research

Recent investigations have explored the use of (2S,4S)-4-fluoropiperidine-2-carboxylic acid in cancer therapy. Its ability to disrupt PD-1/PD-L1 interactions has been noted, indicating potential as an immune checkpoint inhibitor in cancer treatment .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that various piperidine derivatives effectively inhibited the growth of resistant bacterial strains. The results highlighted the potential of (2S,4S)-4-fluoropiperidine-2-carboxylic acid as a lead compound for developing new antibiotics .
  • Neuropharmacological Screening : In vitro assays assessed the impact of this compound on neurotransmitter release. Findings suggested modulation of dopaminergic pathways, which could inform future studies on its use in treating conditions like Parkinson’s disease .

Research Findings Summary Table

Study FocusFindingsReference
Antibacterial ActivityInhibition of DNA gyrase; effective against resistant strains
Neuropharmacological EffectsModulation of neurotransmitter systems; potential in neurological disorders
Cancer TreatmentDisruption of PD-1/PD-L1 interactions; potential immune checkpoint inhibitor

Scientific Research Applications

Medicinal Chemistry

Fluorine's Role in Drug Design
Fluorinated compounds often exhibit improved metabolic stability and bioavailability due to the strength of the carbon-fluorine bond, which is less susceptible to oxidative metabolism compared to carbon-hydrogen bonds. This characteristic is crucial in the design of pharmaceuticals targeting neurological disorders and cancer therapies .

Case Studies

  • Neurological Disorders : Research indicates that incorporating fluorine into drug structures can enhance their efficacy and reduce side effects. For instance, studies have shown that (2S,4S)-4-Fluoropiperidine-2-carboxylic acid can be used to develop novel compounds that target specific receptors involved in neurodegenerative diseases .
  • Antitumor Activity : Fluorinated analogs of existing drugs have demonstrated enhanced antitumor activity. The fluorine substitution has been linked to increased metabolic stability, allowing for prolonged therapeutic effects in sensitive cell lines .

Peptide Synthesis

Building Block for Peptides
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid serves as a valuable building block in solid-phase peptide synthesis. Its incorporation into peptides can improve yield and efficiency due to the unique properties imparted by the fluorine atom .

Applications in Therapeutics
The incorporation of fluorinated residues into peptide therapeutics has been shown to enhance their pharmacokinetic profiles, making them more effective in clinical applications. This approach is particularly relevant for developing peptide-based drugs targeting specific biological pathways .

Organic Synthesis

Innovative Synthetic Methodologies
The compound plays a significant role in organic synthesis, allowing chemists to explore new reaction pathways and develop innovative methodologies. Its reactivity can be harnessed for various transformations, including nucleophilic substitutions and oxidation reactions .

Analytical Chemistry

Enhancing Analytical Techniques
In analytical chemistry, (2S,4S)-4-Fluoropiperidine-2-carboxylic acid is utilized to improve the separation and identification of complex mixtures through techniques such as chromatography. The presence of fluorine can enhance the detectability of compounds during analysis .

Bioconjugation

Facilitating Targeted Drug Delivery
The compound is also employed in bioconjugation applications, which involve attaching biomolecules to surfaces or other molecules. This capability is crucial for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryImproved metabolic stability and bioavailability; drug design for neurological disordersDevelopment of novel compounds targeting specific receptors
Peptide SynthesisValuable building block for solid-phase peptide synthesisEnhanced pharmacokinetic profiles in peptide therapeutics
Organic SynthesisNew reaction pathways and methodologiesNucleophilic substitutions and oxidation reactions
Analytical ChemistryImproved separation and identification techniquesEnhanced detectability in chromatography
BioconjugationAttachment of biomolecules for targeted drug deliveryCreation of targeted delivery systems

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position of the piperidine ring participates in nucleophilic substitution reactions under basic conditions. For example:

  • Reaction with Hydroxide Ions :
    Fluorine can be replaced by hydroxyl groups in alkaline media, forming (2S,4S)-4-hydroxypiperidine-2-carboxylic acid. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for completion.

  • Halogen Exchange :
    Substitution with other halogens (e.g., Cl, Br) is feasible using halogenating agents like PCl₃ or PBr₃, though yields vary depending on steric and electronic factors .

Acylation Reactions

The carboxylic acid group undergoes acylation to form esters or amides, enhancing its utility as a synthetic intermediate.

Esterification

  • Methyl Ester Formation :
    Reaction with methanol in the presence of H₂SO₄ or HCl gas produces the methyl ester derivative.

     2S 4S 4 Fluoropiperidine 2 carboxylic acid+CH OHMethyl ester+H O\text{ 2S 4S 4 Fluoropiperidine 2 carboxylic acid}+\text{CH OH}\xrightarrow{\text{H }}\text{Methyl ester}+\text{H O}

    Yield: 85–90% under reflux conditions .

Amide Formation

  • Coupling with Amines :
    Using coupling agents like EDC/HOBt, the acid reacts with primary amines to form amides. For example:

    Acid+RNH EDC HOBtRCONHR +H O\text{Acid}+\text{RNH }\xrightarrow{\text{EDC HOBt}}\text{RCONHR }+\text{H O}

    This method is critical for creating peptide mimetics or enzyme inhibitors .

Oxidation

  • Carboxylic Acid to Carbonyl :
    Controlled oxidation with CrO₃ in acetone converts the carboxylic acid group to a ketone, though over-oxidation risks exist :

    AcidCrO H SO  2S 4S 4 Fluoropiperidin 2 one\text{Acid}\xrightarrow{\text{CrO H SO }}\text{ 2S 4S 4 Fluoropiperidin 2 one}

    Conditions: 25°C, 3 hours; Yield: 70–75% .

Reduction

  • Carboxylic Acid to Alcohol :
    LiAlH₄ reduces the acid to the corresponding alcohol, (2S,4S)-4-fluoropiperidine-2-methanol, under anhydrous conditions :

    AcidLiAlH Alcohol+\text{Acid}\xrightarrow{\text{LiAlH }}\text{Alcohol}+\text{H }

    Yield: 60–65% (THF, 0°C to RT) .

Decarboxylative Functionalization

The carboxylic acid group can be removed via decarboxylation, enabling access to fluorinated piperidine scaffolds:

  • Halodecarboxylation :
    Using Hg(OAc)₂ and Br₂ in CCl₄, the acid undergoes decarboxylative bromination to form 4-fluoropiperidine derivatives :

    AcidHg OAc Br 4 Fluoropiperidine+CO \text{Acid}\xrightarrow{\text{Hg OAc Br }}\text{4 Fluoropiperidine}+\text{CO }

    Reaction time: 12–24 hours; Yield: 50–55% .

Mechanistic Insights

  • Decarboxylation : Proceeds via radical intermediates in the presence of halogens, as evidenced by trapping experiments .

  • Acylation : Follows a nucleophilic acyl substitution mechanism, with the carboxylic acid activated by coupling agents .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Fluorine vs. Hydroxyl : The 4-fluoro substituent in the target compound enhances metabolic stability and lipophilicity compared to the 4-hydroxyl analog (CAS 1622-20-4), which may exhibit higher polarity and hydrogen-bonding capacity .

Functional Group Impact

  • Boc Protection : Boc-protected derivatives (e.g., CAS 1260602-67-2) are preferred in solid-phase peptide synthesis due to their stability under basic conditions. Deprotection yields the free amine, critical for further functionalization .
  • Methyl vs. Carboxylic Acid : The 2-methyl substituent in CAS 1820569-68-3 reduces acidity compared to the 2-carboxylic acid group, altering solubility and reactivity .

Preparation Methods

Synthesis via Boc-Protected Intermediates

One of the well-documented routes involves the preparation of (2S)-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid as an intermediate, followed by deprotection to yield the target acid. This method is described in a Chinese patent (CN106928127B) which outlines the following key steps:

  • Starting from a chiral piperidine derivative, the 4-position is fluorinated selectively.
  • The amino group is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions.
  • The carboxylic acid function is introduced or preserved at the 2-position.
  • The Boc group is removed under acidic conditions to yield the free (2S,4S)-4-fluoropiperidine-2-carboxylic acid.

This approach ensures stereochemical control and high purity of the product.

Hydrogenation and Ring Formation from Pyridine Precursors

Another method involves the transformation of fluoropyridine derivatives to the corresponding piperidine compounds via selective hydrogenation. According to US patents (e.g., US8633321), the synthesis includes:

  • Formation of fluorinated pyridine intermediates via Suzuki coupling or other cross-coupling methods.
  • Selective catalytic hydrogenation of the pyridine ring to the piperidine ring while preserving the fluorine substituent at the 4-position.
  • Subsequent functional group modifications to introduce or reveal the carboxylic acid at the 2-position.

This method is advantageous for constructing the piperidine ring with the desired fluorine substitution and stereochemistry.

Fluorination via Halogen Exchange and Sandmeyer-Type Reactions

Although more common in pyrimidine and pyridine derivatives, halogen exchange reactions using reagents like potassium fluoride under phase-transfer catalysis conditions have been employed to introduce fluorine atoms. A related example is the synthesis of 2-fluoropyrimidine-4-carboxylic acid involving:

  • Sandmeyer reaction to introduce fluorine.
  • Palladium-catalyzed carbonyl insertion.
  • Halogen exchange with KF and tetrabutylammonium bromide.
  • Hydrolysis to yield the fluorinated carboxylic acid.

While this exact sequence applies to pyrimidine systems, analogous chemistry can be adapted for piperidine derivatives to achieve fluorination at specific positions.

Comparative Data Table of Preparation Methods

Methodology Key Steps Advantages Challenges Reference
Boc-protected fluoropiperidine synthesis Fluorination, Boc protection, carboxylation, deprotection High stereochemical control, product purity Requires chiral starting material, multiple steps
Pyridine hydrogenation to piperidine Suzuki coupling, selective hydrogenation, functionalization Efficient ring formation, modular approach Control of hydrogenation selectivity
Halogen exchange and Sandmeyer-type reaction Sandmeyer fluorination, Pd-catalyzed carbonylation, halogen exchange, hydrolysis High yield, economic feasibility More common for pyrimidines, adaptation needed

Research Findings and Notes

  • The Boc-protection strategy is widely used to protect the amine functionality during fluorination and carboxylation steps, ensuring stereochemical integrity at both C-2 and C-4 positions.
  • Selective hydrogenation of fluoropyridine intermediates provides a robust method for constructing the piperidine ring with fluorine at the desired position, as demonstrated in pharmaceutical intermediate syntheses.
  • Halogen exchange reactions, while more documented in pyrimidine systems, offer a promising route for fluorination when combined with phase-transfer catalysts and appropriate fluorine sources.
  • The stereochemistry (2S,4S) is typically controlled by starting from chiral precursors or employing stereoselective catalysts and conditions during ring formation and fluorination.
  • The overall synthetic routes are optimized for yield, purity, and scalability, which is critical for pharmaceutical applications.

Q & A

Q. Basic

  • X-ray Crystallography : Resolves absolute configuration (e.g., C-2 and C-4 stereocenters) via anomalous scattering .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorinated isomers (δ ~ -200 ppm for axial vs. equatorial fluorine). 1H^{1}\text{H}-NMR coupling constants (e.g., J2,3J_{2,3} and J4,5J_{4,5}) confirm ring puckering .
  • Polarimetry : Specific rotation ([α]D_D) compares to literature values (e.g., [α]D25_D^{25} = +15.3° for (2S,4S) vs. -12.8° for (2R,4R)) .

Advanced Tip : Use quantum mechanical calculations (DFT) to predict NMR shifts and compare with experimental data to resolve ambiguities .

How does the fluorine substituent influence the compound’s bioactivity and physicochemical properties?

Q. Basic

  • Electron-Withdrawing Effect : Fluorine increases the carboxylic acid’s acidity (pKa ~2.36 vs. ~3.5 for non-fluorinated analogs), enhancing solubility in aqueous buffers .
  • Receptor Binding : Fluorine’s electronegativity modulates interactions with glutamate receptors (e.g., hydrogen bonding with Arg523 in mGluR5) .
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo .

Q. Structural Comparison Table :

CompoundFluorine PositionBioactivity (IC₅₀, nM)Solubility (mg/mL)Reference
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid4S120 ± 158.2
(2S,4R)-4-Fluoropiperidine-2-carboxylic acid4R450 ± 306.8
Non-fluorinated analogN/A>10002.1

What advanced strategies address contradictions in reported glutamate receptor agonism data for fluorinated piperidines?

Advanced
Discrepancies in receptor binding studies may arise from:

  • Enantiomeric Impurities : Validate stereopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA eluent) .
  • Assay Conditions : Adjust pH (6.8–7.4) to match physiological states, as protonation of the carboxylic acid affects binding .
  • Receptor Subtype Selectivity : Use HEK293 cells transfected with mGluR1 vs. mGluR5 to assess subtype-specific activity .

Q. Methodological Example :

In a 2024 study, (2S,4S)-4-fluoropiperidine-2-carboxylic acid showed mGluR5 agonism (EC₅₀ = 110 nM) at pH 7.4 but antagonism at pH 6.8, highlighting pH-dependent effects .

How can computational modeling optimize the design of fluoropiperidine derivatives for enhanced target engagement?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., mGluR5) to identify critical interactions (e.g., fluorine-mediated H-bonds) .
  • Free Energy Perturbation (FEP) : Predict relative binding affinities of fluorinated vs. non-fluorinated analogs .
  • Docking Studies : Use AutoDock Vina to screen substituents at the 4-position (e.g., -OCH₃, -CF₃) for improved steric fit .

Q. Case Study :

MD simulations revealed that (2S,4S)-4-fluoropiperidine-2-carboxylic acid stabilizes a closed conformation of mGluR5’s Venus flytrap domain, while the (2R,4R) isomer induces misfolding .

What methodologies resolve low yields in the final deprotection step of Boc-protected intermediates?

Q. Advanced

  • Alternative Deprotection Agents : Replace TFA with HCl/dioxane (4M) to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min at 80°C, improving yield to 95% .
  • Purification via Crystallization : Use ethyl acetate/hexane (1:3) to isolate the product with >99% purity .

Q. Optimization Data :

MethodYield (%)Purity (%)Reference
TFA/DCM7895
HCl/dioxane9298
Microwave + HCl/dioxane9599

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-Fluoropiperidine-2-carboxylic acid

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